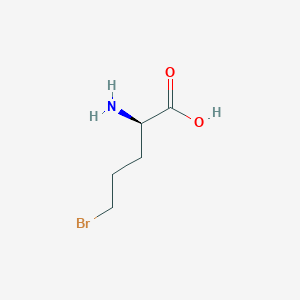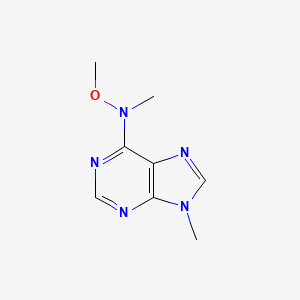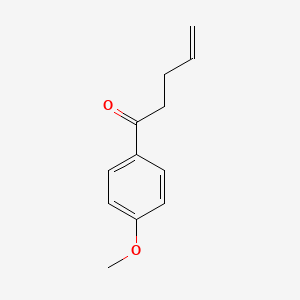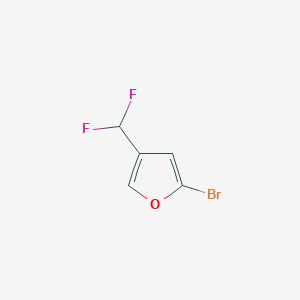
Ethyl 2-chlorothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing heterocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of 2-aminothiophene-3-carboxylate or 2-thiocyanatothiophene-3-carboxylate.
Oxidation: Formation of ethyl 2-chlorothiophene-3-sulfoxide or ethyl 2-chlorothiophene-3-sulfone.
Reduction: Formation of ethyl 2-chlorothiophene-3-carbinol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chlorothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Wirkmechanismus
The mechanism of action of ethyl 2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of thiophene compounds have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chlorothiophene-2-carboxylate: Similar in structure but with different positional isomerism.
Methyl 2-chlorothiophene-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromothiophene-3-carboxylate: Similar but with a bromine atom instead of a chlorine atom.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism can lead to different biological activities and applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C7H7ClO2S |
|---|---|
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
ethyl 2-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
SZFNBOZFFBTWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)










![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
